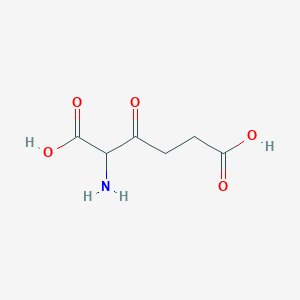

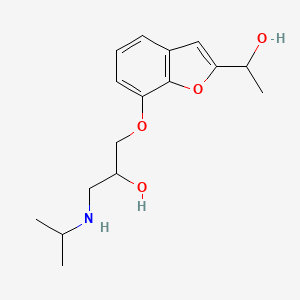

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as the benzylic hydroxylation metabolite of metoprolol, involves asymmetric synthesis and determination of absolute configurations. Ketones are reduced with complexes yielding diastereomers with assigned configurations based on reductions and circular dichroism spectrum analysis. Such methodologies provide insights into the stereochemical aspects crucial for the synthesis of complex organic molecules like our compound of interest (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives plays a crucial role in their chemical behavior and biological activity. Structure elucidation techniques, including spectroscopic methods and total synthesis, help establish the configuration and conformation of these molecules, providing a foundation for further chemical and pharmacological investigations (Yang et al., 1991).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, including palladium-catalyzed processes and oxidative cyclizations, leading to the formation of complex structures with significant biological activities. These reactions are crucial for the functionalization and diversification of the benzofuran core, enabling the synthesis of compounds with tailored properties (Thirupathi et al., 2014).

Applications De Recherche Scientifique

Cytotoxic Activity in Traditional Chinese Medicine

Research on neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq., including compounds structurally related to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol, indicates potential cytotoxic effects against human non-small cell lung carcinoma (NSCLC) cell lines. These compounds were found to exhibit antiproliferative activity, suggesting their potential application in cancer treatment research (Ma et al., 2017).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A study conducted in 1978 explored the relationship between molecular structure and cardioselectivity in beta-adrenoceptor blocking agents, including derivatives similar to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol. The findings suggested that certain structural features are crucial for achieving cardioselectivity, which is vital for the development of heart-related medications (Erez et al., 1978).

Synthesis and Application in Organic Chemistry

The compound's structural relatives have been synthesized and studied for their applications in organic chemistry. For instance, research on the synthesis of 2-isopropyliden-2H-benzofuran-3-one derivatives from natural sources highlights the versatility of these compounds in chemical synthesis and their potential use in developing various pharmaceuticals (Pergomet et al., 2017).

Potential in Developing Photoinduced Oxidative Annulation Processes

A study on photoinduced direct oxidative annulation processes involving furan and thiophene derivatives, related structurally to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol, showed potential applications in the development of new synthetic methods for polyheterocyclic compounds, which are significant in pharmaceutical chemistry (Zhang et al., 2017).

Propriétés

IUPAC Name |

1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10-11,13,17-19H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBIXRUSPZTLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970977 |

Source

|

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol | |

CAS RN |

55636-92-5 |

Source

|

| Record name | 2-(Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055636925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)